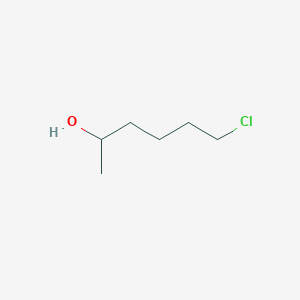2-Hexanol, 6-chloro-
CAS No.: 18804-33-6
Cat. No.: VC14437342
Molecular Formula: C6H13ClO
Molecular Weight: 136.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 18804-33-6 |
|---|---|
| Molecular Formula | C6H13ClO |
| Molecular Weight | 136.62 g/mol |
| IUPAC Name | 6-chlorohexan-2-ol |
| Standard InChI | InChI=1S/C6H13ClO/c1-6(8)4-2-3-5-7/h6,8H,2-5H2,1H3 |
| Standard InChI Key | LDIPECSHAACCTQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(CCCCCl)O |
Introduction
Structural and Molecular Characteristics
Molecular Identity
2-Hexanol, 6-chloro- is systematically named 6-chlorohexan-2-ol under IUPAC nomenclature. Its molecular structure is defined by the following identifiers:
| Property | Value |
|---|---|
| CAS Number | 18804-33-6 |
| Molecular Formula | C₆H₁₃ClO |
| Molecular Weight | 136.62 g/mol |
| InChI Key | LDIPECSHAACCTQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(CCCCCl)O |
The compound’s stereochemistry allows for enantiomeric forms, such as the (R)-enantiomer (CAS 154885-33-3), which exhibits distinct reactivity in asymmetric syntheses .
Crystallographic and Spectroscopic Data
While crystallographic data for the racemic mixture is limited, the (R)-enantiomer demonstrates a density of 0.998 g/cm³ and a boiling point of 190.4°C at standard pressure . Infrared (IR) and nuclear magnetic resonance (NMR) spectra typically show characteristic peaks for the hydroxyl (3200–3600 cm⁻¹) and chloroalkane (600–800 cm⁻¹) groups.
Synthesis and Preparation Methods
Chlorination of Hexanol
The primary synthesis route involves chlorinating hexanol derivatives. Thionyl chloride (SOCl₂) and phosphorus trichloride (PCl₃) are commonly used reagents, facilitating the substitution of hydroxyl groups with chlorine under controlled conditions:
Reaction conditions (e.g., temperature, solvent) influence yield and purity. For instance, anhydrous diethyl ether as a solvent at 0–5°C minimizes side reactions like oxidation.
Enantioselective Synthesis
The (R)-enantiomer is synthesized via asymmetric catalysis or chiral resolution. A reported method utilizes enzymatic kinetic resolution, achieving enantiomeric excess (ee) >98% . Such methods are critical for pharmaceutical applications where stereochemistry dictates biological activity.
Physicochemical Properties
Physical Properties
Key physical parameters include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 190.4°C (760 mmHg) | |
| Density | 0.998 g/cm³ | |
| Vapor Pressure | 0.147 mmHg (25°C) | |
| Refractive Index | 1.441 |
The compound’s low vapor pressure suggests limited volatility, making it suitable for reactions requiring prolonged heating.
Solubility and Stability
2-Hexanol, 6-chloro- is miscible with polar organic solvents (e.g., ethanol, acetone) but immiscible with water. It remains stable under inert atmospheres but may hydrolyze in aqueous acidic or basic conditions, releasing HCl.
Chemical Reactivity and Applications
Nucleophilic Substitution
The chlorine atom undergoes nucleophilic substitution (SN₂) reactions, enabling the synthesis of ethers, amines, and thioethers. For example, reaction with sodium methoxide yields 6-methoxyhexan-2-ol:
Oxidation and Reduction
-
Oxidation: The secondary alcohol oxidizes to 6-chlorohexan-2-one using Jones reagent (CrO₃/H₂SO₄).
-
Reduction: Catalytic hydrogenation removes the chlorine atom, yielding hexan-2-ol .
Industrial and Research Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume